BenchChemオンラインストアへようこそ!

tert-Butyl (1-carbamoylcyclobutyl)carbamate

Medicinal Chemistry Peptidomimetics Conformational Constraint

Select this sterically constrained cyclobutyl scaffold when SAR demands a quaternary center adjacent to the protected amine. The acid-labile Boc group enables mild orthogonal deprotection compatible with base-stable and hydrogenation-sensitive functionalities, unlike Cbz variants. The pre-installed primary carboxamide eliminates separate acid activation and amide coupling steps, reducing synthetic burden. Critical for protease inhibitors and peptidomimetics requiring a puckered four-membered ring conformation. Not interchangeable with 3-carbamoyl or cyclopropyl analogs.

Molecular Formula C10H18N2O3
Molecular Weight 214.26 g/mol
Cat. No. B8007475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (1-carbamoylcyclobutyl)carbamate
Molecular FormulaC10H18N2O3
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1(CCC1)C(=O)N
InChIInChI=1S/C10H18N2O3/c1-9(2,3)15-8(14)12-10(7(11)13)5-4-6-10/h4-6H2,1-3H3,(H2,11,13)(H,12,14)
InChIKeyKDWXLSANAOPIKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (1-carbamoylcyclobutyl)carbamate: Cyclobutyl Carbamate Intermediate for Pharmaceutical Building Block Procurement


tert-Butyl (1-carbamoylcyclobutyl)carbamate (CAS 1044756-34-4; MF C₁₀H₁₈N₂O₃; MW 214.26 g/mol) is a Boc-protected α,α-disubstituted amino acid derivative featuring a cyclobutyl core and a primary carboxamide group . The compound belongs to the class of sterically constrained, non-proteinogenic amino acid building blocks employed in medicinal chemistry for the construction of protease inhibitors, peptidomimetics, and conformationally restricted pharmacophores. Commercial suppliers list typical purity at ≥98% for research and further manufacturing use, with the product intended exclusively as a synthetic intermediate and not for direct human or veterinary applications .

Why Generic Boc-Amino Acid Substitution Fails: tert-Butyl (1-carbamoylcyclobutyl)carbamate Procurement Rationale


The α,α-disubstituted cyclobutylcarbamate scaffold cannot be functionally replaced by linear amino acid derivatives, monocyclic analogs lacking the geminal carboxamide group, or Cbz-protected variants without fundamentally altering downstream reaction outcomes. The Boc group's acid-labile cleavage profile differs mechanistically from Cbz protection—Boc is removed under mild acidolysis (e.g., TFA/DCM) whereas benzyl carbamates require significantly stronger acidic or hydrogenolytic conditions, creating divergent synthetic route compatibility [1]. The cyclobutyl ring imposes specific torsional angles that influence molecular geometry; substituting the cyclobutane for cyclopropane reduces ring size from a four-membered to a three-membered carbocycle, altering bond angles, steric bulk, and the spatial orientation of the carboxamide and Boc-protected amine functionalities. These structural distinctions translate to measurable differences in deprotection kinetics, downstream coupling efficiency, and the conformational ensemble accessible to final target molecules.

tert-Butyl (1-carbamoylcyclobutyl)carbamate: Quantitative Comparative Evidence Against Cyclopropyl and Cbz Analogs


Cyclobutyl vs. Cyclopropyl: Ring Size Differentiation in Conformational Pre-organization

The target compound possesses a cyclobutyl core (four-membered ring) at the α-position, whereas the closest direct analog, tert-butyl (1-carbamoylcyclopropyl)carbamate (CAS 507264-66-6), contains a cyclopropyl ring (three-membered). This difference alters ring size, bond angle strain, and steric volume, which can be exploited to pre-organize a molecule for optimal binding to a biological target . In the broader context of carbamate-protected cyclobutane derivatives, the cyclobutyl ring introduces significant conformational strain and rigidity .

Medicinal Chemistry Peptidomimetics Conformational Constraint

Boc vs. Cbz Protecting Group: Differential Deprotection Conditions for Route Optimization

The target compound employs a tert-butoxycarbonyl (Boc) protecting group, whereas benzyl (1-carbamoylcyclobutyl)carbamate (CAS 1936317-66-6) utilizes a benzyl carbamate (Cbz) protecting group. Boc can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions or hydrogenolysis for deprotection [1]. This functional difference has direct implications for synthetic route design: the Boc group enhances stability under basic conditions and allows for selective deprotection under mild acidic conditions [2].

Organic Synthesis Protecting Group Strategy Peptide Chemistry

Synthetic Route Differentiation: Amine Building Block vs. Carboxylic Acid Starting Material

The target compound is synthesized from 1-aminocyclobutanecarboxamide as the core amine building block. In contrast, structurally related Boc-cyclobutyl amino acids such as Boc-1-aminocyclopropylcarboxylic acid (CAS 88950-64-5) are derived from carboxylic acid starting materials [1]. This distinction affects the functional group available for coupling: the target compound provides a protected amine and a free carboxamide for further derivatization, whereas carboxylic acid-based analogs require amide bond formation via activation of the carboxyl group.

Chemical Synthesis Amino Acid Derivatives Procurement Specifications

Regioisomer Structural Comparison: 1-Position vs. 3-Position Carbamoyl Substitution

tert-Butyl (1-carbamoylcyclobutyl)carbamate bears the carbamoyl group at the 1-position of the cyclobutyl ring directly attached to the Boc-protected amine-bearing carbon (α-position). A structurally related regioisomer, tert-butyl N-(3-carbamoylcyclobutyl)carbamate (CAS 2143202-33-7), features the carbamoyl substituent at the 3-position of the cyclobutyl ring, with the Boc-protected amine attached via a linker . This positional difference fundamentally alters the molecular geometry: the target compound is an α,α-disubstituted amino acid derivative (geminal substitution), while the 3-position analog is a 1,3-disubstituted cyclobutane derivative.

Structural Isomers Synthetic Intermediates Building Block Selection

Cyclobutyl-Containing Drug Discovery Track Record: FDA-Approved Drug Precedent

The cyclobutyl pharmacophore has established precedent in FDA-approved therapeutics. Currently, nine FDA-approved drugs contain the cyclobutane structural motif, distributed across therapeutic areas including oncology, neurological diseases, infectious diseases, and endocrine/metabolic disorders . While the target compound itself is a synthetic intermediate and not a drug substance, the presence of a cyclobutyl core aligns with validated medicinal chemistry scaffolds that have demonstrated translational success.

Pharmaceutical Development Drug Discovery Scaffold Validation

Comparative Procurement Economics: Cyclobutyl vs. Cyclopropyl Analog Pricing and Availability

Market pricing data reveals a notable cost differential between the cyclobutyl target compound and its cyclopropyl analog. The target compound (tert-butyl (1-carbamoylcyclobutyl)carbamate) is priced at approximately $1054 USD per 1g (≥98% purity) from major research chemical suppliers . In comparison, the cyclopropyl analog (tert-butyl (1-carbamoylcyclopropyl)carbamate, CAS 507264-66-6) ranges from $284 to $530 USD per 1g depending on supplier and purity grade [1]. The cyclobutyl compound commands a price premium of approximately 2-3× over the cyclopropyl analog, reflecting differences in synthetic accessibility, market demand, and manufacturing scale.

Procurement Cost Analysis Supply Chain

tert-Butyl (1-carbamoylcyclobutyl)carbamate: Validated Application Scenarios Based on Differential Evidence


Synthesis of Conformationally Constrained Peptidomimetics Requiring Cyclobutyl Geometry

Employ this building block when medicinal chemistry SAR indicates that a cyclobutyl ring's puckered conformation and larger steric volume—relative to cyclopropyl or acyclic analogs—is required to achieve target binding. The geminal substitution at the 1-position creates a quaternary center that restricts backbone flexibility, enhancing binding entropy for protease inhibitors and receptor modulators . The FDA approval precedent for cyclobutane-containing drugs across oncology and neurology indications provides scaffold validation .

Multi-Step Synthetic Routes Requiring Orthogonal Boc Protection

Select this Boc-protected building block for synthetic sequences where orthogonal protection strategies are essential. The Boc group's mild acidolytic cleavage (TFA/DCM) is compatible with base-stable protecting groups and hydrogenation-labile functionalities elsewhere in the molecule, whereas Cbz-protected analogs require harsher acidic or hydrogenolytic conditions that may compromise sensitive functional groups . This enables cleaner deprotection profiles in complex molecule synthesis.

Direct Carboxamide Incorporation Without Additional Amide Coupling Steps

Utilize this compound when the synthetic route benefits from a pre-installed primary carboxamide at the α-position. The carboxamide functionality eliminates the need for carboxylic acid activation and subsequent amide bond formation steps required for Boc-cyclobutyl carboxylic acid analogs . This functional group distinction reduces step count and simplifies purification in routes where the carboxamide is a target structural feature or hydrogen-bonding pharmacophore.

Regioisomer-Specific Applications Requiring α,α-Disubstituted Scaffolds

Choose this 1-carbamoyl regioisomer when synthetic planning requires an α,α-disubstituted amino acid scaffold with a quaternary center adjacent to the protected amine. The geminal substitution pattern offers enhanced steric hindrance and conformational restriction compared to the 3-carbamoyl regioisomer (CAS 2143202-33-7), which presents a more flexible 1,3-disubstituted cyclobutane framework . This distinction is critical for applications demanding specific spatial orientation of the amine and carboxamide groups.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl (1-carbamoylcyclobutyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.